molecular formula C10H6BrFN2O B2471685 4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 2090033-47-7

4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2471685
CAS RN: 2090033-47-7
M. Wt: 269.073
InChI Key: PVUVVGAQBSPZBP-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one (4-BPF) is a novel synthetic compound that exhibits interesting properties in the field of scientific research. 4-BPF has been found to have a wide range of applications, including in biochemical and physiological experiments, and has been studied for its potential therapeutic effects.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Pyridazinone Derivatives The compound 4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one serves as a key intermediate in the synthesis of biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing its versatility in chemical synthesis (Wang et al., 2016).

Biological Activities of Pyridazinone Derivatives Pyridazinones, including the 4-Bromo-2-(4-fluorophenyl) derivative, are recognized for their wide spectrum of biological activities. Certain derivatives have shown potential as anticancer, antiangiogenic, and antioxidant agents. Specifically, some compounds demonstrate inhibitory activity against human cancer cell lines and proangiogenic cytokines involved in tumor progression. They also exhibit antioxidant activities, with certain derivatives showing better radical scavenging activity than standard compounds like ascorbic acid (Kamble et al., 2015).

Chemical Properties and Applications

Crystal Structure and Chemical Properties The crystal structure of 4-bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one derivatives has been studied, revealing specific molecular orientations and interactions. These structural insights are crucial for understanding the compound's chemical behavior and potential applications in material science and pharmaceuticals (Daoui et al., 2019).

Synthetic Utility in Compound Development 4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one derivatives serve as valuable scaffolds in the synthesis of various pharmacologically useful pyridazine derivatives. The regioselectivity of arylation at specific positions of the compound opens up pathways for developing a wide range of derivatives with potential therapeutic applications (Sotelo & Raviña, 2002).

properties

IUPAC Name

4-bromo-2-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2O/c11-9-5-6-13-14(10(9)15)8-3-1-7(12)2-4-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUVVGAQBSPZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one

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